2-Nitrobenzyl chloride

Description

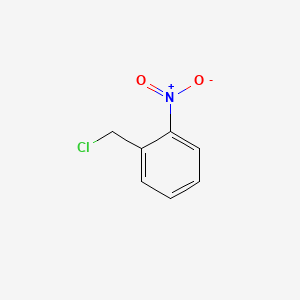

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCBUWKTXLWPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Record name | O-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025744 | |

| Record name | 2-Nitrobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-nitrobenzyl chloride appears as pale yellow crystals. Insoluble in water. Is thermally unstable., Pale yellow crystals; [CAMEO] | |

| Record name | O-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrobenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2665 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 235 °F (NTP, 1992), Flash point > 235 °F | |

| Record name | O-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrobenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2665 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | O-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.5557 (NTP, 1992) - Denser than water; will sink | |

| Record name | O-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

612-23-7 | |

| Record name | O-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 612-23-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB8U484NPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

122 to 126 °F (NTP, 1992) | |

| Record name | O-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2-Nitrobenzyl Chloride: A Technical Guide for Researchers

CAS Number: 612-23-7

This technical guide provides an in-depth overview of 2-Nitrobenzyl chloride, a versatile reagent widely utilized in organic synthesis, particularly in the fields of drug development and proteomics. This document outlines its chemical and physical properties, safety information, and key applications, with a focus on its role as a photolabile protecting group and as a precursor for hypoxia-selective cytotoxins. Detailed methodologies for its synthesis and use in specific experimental contexts are also provided.

Core Properties and Safety Information

This compound, also known as α-chloro-2-nitrotoluene, is a pale yellow crystalline solid.[1][2][3] Its key physicochemical properties are summarized in the table below, providing a comprehensive reference for laboratory use.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 612-23-7 | [1][4][5][6][7] |

| Molecular Formula | C₇H₆ClNO₂ | [1][6] |

| Molecular Weight | 171.58 g/mol | [1][5][6][7] |

| Appearance | Pale yellow crystals or powder | [1][2][3] |

| Melting Point | 46-48 °C | [1][5][8] |

| Boiling Point | 127-133 °C at 10-13 hPa | [1][4][5] |

| Density | 1.556 g/cm³ | [1][3] |

| Solubility | Insoluble in water. Soluble in acetone, alcohol, benzene, and diethyl ether. | [1][2] |

| Flash Point | 112 °C | [4][7] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is corrosive and causes severe skin burns and eye damage.[2][9] Inhalation may cause respiratory irritation.[4][9] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[8]

Hazard Statements: H314, H315, H318, H319, H335.[1][4][9] Signal Word: Danger.[1][9]

Applications in Research and Drug Development

This compound serves as a critical building block in several areas of chemical and biomedical research. Its utility stems from the reactivity of the benzylic chloride and the unique properties imparted by the ortho-nitro group.

Photolabile Protecting Group Chemistry

The 2-nitrobenzyl group is a well-established photolabile protecting group (PPG), often referred to as a "caging" group.[2][5] This functionality allows for the temporary inactivation of a bioactive molecule. The active compound can then be released with high spatiotemporal precision upon irradiation with light, typically in the UV range.[2][5] This "uncaging" process is invaluable for studying dynamic biological processes and for targeted drug delivery.[7] The general mechanism involves the light-induced transfer of a hydrogen atom from the benzylic position to the nitro group, initiating a rearrangement that cleaves the bond to the protected functional group.[6]

Below is a conceptual workflow for the application of a 2-nitrobenzyl protecting group.

Caption: Workflow of utilizing this compound as a photolabile protecting group.

Hypoxia-Selective Cytotoxins

In the context of cancer therapy, derivatives of this compound are utilized to create hypoxia-selective prodrugs.[1] Solid tumors often contain regions of low oxygen (hypoxia), which are resistant to conventional therapies.[10] The nitro group of the 2-nitrobenzyl moiety can be selectively reduced under hypoxic conditions by cellular reductases.[10] This bio-reduction triggers the release of a potent cytotoxic agent, such as a nitrogen mustard, directly within the tumor microenvironment, thereby minimizing damage to healthy, well-oxygenated tissues.[1][9]

The following diagram illustrates the mechanism of action for a nitrobenzyl-based hypoxia-selective cytotoxin.

Caption: Activation pathway of a 2-nitrobenzyl-derived prodrug in hypoxic tumor cells.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the chlorination of 2-nitrobenzyl alcohol.

Materials:

-

2-Nitrobenzyl alcohol

-

Phosphorus pentachloride

-

Ice-water bath

-

Round bottom flask

-

Distillation apparatus

Procedure:

-

Dissolve 5 g of 2-nitrobenzyl alcohol in 50 g of dry chloroform in a round bottom flask.

-

Cool the flask in an ice-water bath.

-

Slowly add 3 g of powdered phosphorus pentachloride to the cooled solution.

-

Allow the reaction mixture to remain in the cold water bath until the reaction is complete.

-

Collect the chloroform layer and remove the solvent by distillation.

-

The crude this compound, which appears as pale yellow needles, can be purified by recrystallization from chloroform.[10]

Synthesis of N,N-bis(2-chloroethyl)-N-methyl-N-(2-nitrobenzyl)ammonium chloride (A Hypoxia-Selective Cytotoxin Precursor)

This protocol describes the synthesis of a nitrobenzyl mustard quaternary salt, a prodrug that releases the cytotoxic agent mechlorethamine (B1211372) under hypoxic conditions.[1]

Materials:

-

This compound

-

N-methyldiethanolamine

-

Thionyl chloride

Procedure:

-

React this compound with N-methyldiethanolamine to form the corresponding quaternary diol.

-

React the resulting quaternary diol with thionyl chloride at room temperature to yield N,N-bis(2-chloroethyl)-N-methyl-N-(2-nitrobenzyl)ammonium chloride.[1]

Use of this compound as a Protecting Group for Cysteine

This compound is used to introduce the photolabile 2-nitrobenzyl protecting group for the phenolic hydroxyl group of tyrosine and the thiol group of cysteine.[1] The following outlines the conceptual steps for the protection of a cysteine residue.

Materials:

-

A peptide or amino acid containing a free cysteine residue

-

This compound

-

A suitable base (e.g., sodium hydride)

-

An appropriate solvent (e.g., THF)

Procedure:

-

Dissolve the cysteine-containing compound in a suitable solvent.

-

Add a base to deprotonate the thiol group of the cysteine residue, forming a thiolate.

-

Add this compound to the reaction mixture. The thiolate will act as a nucleophile, displacing the chloride and forming an S-(2-nitrobenzyl)cysteine residue.

-

Purify the resulting protected peptide or amino acid.

This S-(2-nitrobenzyl)cysteine can then be incorporated into larger peptide chains using solid-phase peptide synthesis.[11] The 2-nitrobenzyl group can be removed later by photolysis to reveal the free cysteine thiol.

References

- 1. Nitrobenzyl mustard quaternary salts: a new class of hypoxia-selective cytotoxins capable of releasing diffusible cytotoxins on bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Nitrobenzyl phosphorodiamidates as potential hypoxia-selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00125K [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Hypoxia-selective antitumor agents. 12. Nitrobenzyl quaternary salts as bioreductive prodrugs of the alkylating agent mechlorethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

Synthesis and purification of 2-Nitrobenzyl chloride

An In-depth Technical Guide on the Synthesis and Purification of 2-Nitrobenzyl chloride

This technical guide provides a comprehensive overview of the synthesis and purification of this compound (CAS No: 612-23-7), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, data summaries, and workflow visualizations.

Chemical Properties and Specifications

This compound is a pale yellow crystalline solid.[1][2] It is a halogenated aromatic nitro compound that is thermally unstable and insoluble in water.[2] Key physical and chemical properties are summarized below.

| Property | Value | References |

| CAS Number | 612-23-7 | [3] |

| Molecular Formula | C₇H₆ClNO₂ | [2][4] |

| Molecular Weight | 171.58 g/mol | [2][3][5] |

| Appearance | Pale yellow needles/crystals or powder | [1][2] |

| Melting Point | 44-48 °C | [3] |

| Boiling Point | 127-133 °C at 10-13 hPa | [3] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) (98%) | [2][3] |

| Flash Point | 112 °C | [3] |

Synthesis Methodologies

The synthesis of this compound can be approached through several routes. The most cited laboratory-scale method involves the chlorination of 2-nitrobenzyl alcohol. Direct chlorination of 2-nitrotoluene (B74249) is also possible but is often reported to result in low yields.

| Method | Starting Material | Reagents | Reported Yield | References |

| Chlorination of Alcohol | 2-Nitrobenzyl alcohol | Phosphorus pentachloride (PCl₅), Chloroform (B151607) | Not specified, but presented as a standard preparation | [1] |

| Direct Chlorination | 2-Nitrotoluene | Chlorine (Cl₂), Iodine (I₂), UV light | 15% | [6][7] |

| Radical Bromination | 2-Nitrotoluene | Bromine (in UV light) or N-bromosuccinimide | 45-60% (for 2-Nitrobenzyl bromide) | [7] |

Note: The radical bromination method produces the bromide analogue but is included for context regarding the reactivity of 2-nitrotoluene.

Experimental Protocols

Protocol 1: Synthesis from 2-Nitrobenzyl Alcohol

This method relies on the conversion of the hydroxyl group of 2-nitrobenzyl alcohol to a chloride using phosphorus pentachloride.

Materials:

-

2-nitrobenzyl alcohol (5 g)

-

Dry chloroform (50 g)

-

Powdered phosphorus pentachloride (3 g)

-

Round bottom flask

-

Ice-water bath

Procedure:

-

Dissolve 5 g of 2-nitrobenzyl alcohol in 50 g of dry chloroform in a round bottom flask.[1]

-

Cool the flask using an ice-water bath.[1]

-

Slowly add 3 g of powdered phosphorus pentachloride to the cooled solution.[1]

-

Allow the reaction mixture to remain in the cold water bath until the reaction is complete.[1]

-

Collect the chloroform layer and remove the solvent by distillation.[1]

-

The resulting crude this compound, a mass of pale yellow needles, can then be purified.[1]

Protocol 2: Synthesis from 2-Nitrotoluene

This method involves the direct radical chlorination of 2-nitrotoluene. It is noted in the literature that this approach is challenging and gives low yields.[6][7]

Materials:

-

2-Nitrotoluene

-

Chlorine gas

-

Iodine (catalyst)

-

Glass vessel that transmits ultraviolet (UV) light

Procedure:

-

In a glass vessel capable of transmitting UV light, react 2-nitrotoluene with chlorine gas in the presence of iodine.[6][7]

-

This reaction is reported to yield this compound with a low yield of approximately 15%.[6][7]

Purification

The primary method for purifying crude this compound is crystallization.

Protocol: Crystallization from Chloroform

-

Take the crude this compound obtained from the synthesis reaction.

-

Dissolve the crude product in a minimum amount of hot chloroform.

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold chloroform and dry them under a vacuum. The purified product should appear as pale yellow needles with a melting point of approximately 49°C.[1]

Analytical Characterization

A suite of analytical techniques is essential for confirming the structure and assessing the purity of the synthesized this compound.

| Technique | Purpose | Key Observations | References |

| HPLC | Purity assessment and quantitative analysis | A reverse-phase method with a C18 column and a mobile phase of acetonitrile (B52724) and water can be used. | [4][8] |

| GC-MS | Purity assessment and identification of volatile impurities | Provides separation and mass fragmentation data to confirm molecular weight and structure. A commercial product specifies an assay of ≥97.0% by GC. | [8] |

| NMR (¹H, ¹³C) | Structural elucidation | Confirms the connectivity of atoms, showing the aromatic ring, the chloromethyl group, and the nitro substituent. | [8] |

| IR Spectroscopy | Functional group identification | Shows characteristic stretching frequencies for the C-Cl bond, the aromatic C-H bonds, and the NO₂ group. | [8] |

| Mass Spectrometry | Molecular weight determination | Confirms the molecular weight of 171.58 g/mol . | [8] |

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis, purification, and analysis of this compound.

Caption: General workflow for synthesis and purification.

Caption: Workflow for analytical characterization.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound | C7H6ClNO2 | CID 11921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 99 612-23-7 [sigmaaldrich.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. KR800001262B1 - Process for the preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 7. IL46917A - Preparation of 2-nitrobenzaldehyde and 2-nitrobenzylidenechloride - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Solubility of 2-Nitrobenzyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-nitrobenzyl chloride in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, general experimental protocols for solubility determination, and relevant chemical reaction pathways.

Introduction to this compound

This compound (C₇H₆ClNO₂) is a crystalline solid that serves as a versatile reagent in organic synthesis. Its utility is prominent in the introduction of the 2-nitrobenzyl protecting group, which is notable for its photolability, allowing for removal under UV light. This property is particularly valuable in the synthesis of complex molecules, including peptides and other biologically active compounds where mild deprotection methods are essential. The reactivity of the benzylic chloride moiety also makes it a precursor for various functional group transformations.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent Name | Qualitative Solubility |

| Water | Water | Insoluble[1][2][3][4] |

| Alcohols | Ethanol (B145695) | Soluble (98%)[2][5] |

| Methanol (B129727) | Soluble | |

| Ketones | Acetone | Soluble[2][4] |

| Ethers | Diethyl Ether | Soluble[2][4] |

| Aromatic Hydrocarbons | Benzene | Soluble[2][4] |

| Halogenated Hydrocarbons | Chloroform (B151607) | Soluble |

Note: The designation "Soluble" indicates that this compound is expected to dissolve in the solvent to a practically useful extent for synthetic reactions. The term "Soluble (98%)" for ethanol is reported by a supplier, but the specific concentration (e.g., w/v, w/w) is not specified.[2][5] The solubility in methanol and chloroform is inferred from general principles of "like dissolves like" and its known solubility in other polar organic solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following general experimental protocol, based on the widely used shake-flask method, can be employed.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the set temperature for several hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe. Immediately filter the solution using a syringe filter to remove any suspended solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Below is a graphical representation of this experimental workflow.

Synthesis and Reactivity

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the chlorination of 2-nitrobenzyl alcohol. The following diagram illustrates a typical reaction workflow.

Reactivity: Nucleophilic Substitution

The primary reactivity of this compound is dictated by the benzylic chloride, which is a good leaving group. This facilitates nucleophilic substitution reactions, where a nucleophile replaces the chloride ion. The nitro group at the ortho position can influence the reaction rate through electronic effects.

The following diagram illustrates the general mechanism of a nucleophilic substitution reaction with this compound.

Conclusion

While precise quantitative solubility data for this compound remains elusive in readily available literature, its qualitative solubility in a range of common organic solvents is well-established. For applications requiring specific solubility values, the experimental protocol outlined in this guide provides a reliable framework for determination. The synthetic and reactivity pathways highlighted underscore the utility of this compound as a valuable intermediate in organic synthesis, particularly for the introduction of photolabile protecting groups. Further research to quantify the solubility of this compound under various conditions would be a valuable contribution to the chemical literature.

References

- 1. This compound | C7H6ClNO2 | CID 11921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 612-23-7 [chemicalbook.com]

- 3. This compound | 612-23-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | 612-23-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound 99 612-23-7 [sigmaaldrich.com]

Spectroscopic Profile of 2-Nitrobenzyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrobenzyl chloride (CAS No. 612-23-7), a key intermediate in organic synthesis. The document, tailored for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound.

Introduction

This compound is a valuable reagent utilized in the synthesis of a variety of organic molecules, including pharmaceuticals and photolabile protecting groups. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and quality control in synthetic applications. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra, supported by experimental protocols and data interpretation.

Spectroscopic Data

The spectroscopic data for this compound has been compiled and is presented in the following sections. The data provides key insights into the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.15 | d | 1H | Ar-H |

| 7.70 | t | 1H | Ar-H |

| 7.55 | d | 1H | Ar-H |

| 7.45 | t | 1H | Ar-H |

| 5.00 | s | 2H | -CH₂Cl |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. d = doublet, t = triplet, s = singlet.

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 147.8 | C-NO₂ |

| 134.2 | C-CH₂Cl |

| 133.5 | Ar-CH |

| 129.2 | Ar-CH |

| 128.9 | Ar-CH |

| 125.1 | Ar-CH |

| 42.9 | -CH₂Cl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100 - 3000 | Aromatic C-H Stretch |

| 1608, 1575, 1450 | Aromatic C=C Bending |

| 1525 | Asymmetric NO₂ Stretch |

| 1345 | Symmetric NO₂ Stretch |

| 785 | C-Cl Stretch |

| 730 | Ortho-disubstituted Benzene C-H Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent |

| 262 | Ethanol (B145695) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, 0.7 mL). The spectrum was recorded on a 400 MHz NMR spectrometer. The chemical shifts were referenced to the residual solvent peak of CHCl₃ at 7.26 ppm for ¹H NMR and the central peak of the CDCl₃ triplet at 77.16 ppm for ¹³C NMR.

IR Spectroscopy

The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small amount of the solid this compound was placed directly on the ATR crystal, and the spectrum was recorded over a range of 4000-650 cm⁻¹.

UV-Vis Spectroscopy

A dilute solution of this compound was prepared in ethanol. The UV-Vis spectrum was recorded using a dual-beam spectrophotometer from 200 to 400 nm, using ethanol as the reference solvent.

Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of a compound like this compound is illustrated in the following diagram.

Caption: A flowchart illustrating the process of spectroscopic analysis.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a foundational resource for the characterization of this compound. The ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra are consistent with the known structure of the molecule, and this information is invaluable for scientists and researchers working with this important chemical intermediate.

An In-depth Technical Guide to the Safe Handling and Disposal of 2-Nitrobenzyl Chloride

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety information, handling procedures, and disposal methods for 2-Nitrobenzyl chloride (CAS No. 612-23-7). The information is intended to minimize risks and ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a pale yellow crystalline solid.[1] It is recognized for its use as a pharmaceutical intermediate and for introducing the photolabile 2-nitrobenzyl protecting group.[2] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClNO₂ | [1][3] |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | Pale yellow crystals/solid | [1] |

| Melting Point | 46-48 °C (lit.) | [2] |

| Boiling Point | 127-133 °C at 10 mmHg (lit.) | [2] |

| Flash Point | 112 °C (233.6 °F) | [4] |

| Solubility | Insoluble in water.[1][2] Soluble in ethanol, acetone, benzene, and diethyl ether.[2] | [1][2] |

| Storage Temperature | Store below +30°C. | [2][5] |

Hazard Identification and Toxicology

This compound is a hazardous substance that poses significant risks upon exposure. It is classified as corrosive, a lachrymator, and may cause respiratory irritation.[1][3]

GHS Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[3]

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[3]

| Hazard Type | Description | Reference(s) |

| Acute Inhalation | Material is destructive to the tissues of the mucous membranes and upper respiratory tract. Symptoms include coughing, shortness of breath, headache, and nausea.[3] Inhalation can cause chemical pneumonitis.[1] | [1][3] |

| Acute Skin Contact | Causes severe skin burns.[3] Open cuts or irritated skin should not be exposed to this material.[6] | [3][6] |

| Acute Eye Contact | Causes serious eye damage.[3] As a lachrymator, it irritates the eyes and causes tears.[1] Direct contact can produce pain, sensitivity to light, and burns.[6] | [1][3][6] |

| Acute Ingestion | Swallowing can cause severe burns of the mouth, throat, and stomach. Do NOT induce vomiting.[3] | [3] |

| Chronic Exposure | Long-term exposure to respiratory irritants may result in airways disease.[6] Repeated skin contact may lead to sensitization in some individuals.[6] | [6] |

| Occupational Exposure Band (OEB) | E (≤ 0.01 mg/m³) | [6] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]

-

Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[3]

3.2. Personal Protective Equipment (PPE) A comprehensive PPE strategy is the primary defense against exposure.

| PPE Type | Specification | Reference(s) |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[3][7] | [3][7] |

| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | [3] |

| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat. For larger quantities or spill response, a chemically resistant suit may be necessary.[3][6] | [3][6] |

| Respiratory Protection | In case of inadequate ventilation or when dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask or a respirator with appropriate cartridges).[3] | [3] |

3.3. Handling Procedures

-

Do not handle the substance until all safety precautions have been read and understood.[3]

-

Avoid all personal contact, including inhalation of dust or mists.[6]

-

Do not eat, drink, or smoke in the work area.[3]

-

Wash hands thoroughly after handling.[3]

-

Keep containers securely sealed when not in use.[6]

3.4. Storage Conditions

-

Keep containers tightly closed to prevent moisture contact.[3][6] The material is moisture-sensitive.[6]

-

Incompatible Materials: Strong bases, alcohols, amines, and oxidizing agents.[2][3] It can also react with mild steel and zinc, producing flammable hydrogen gas.[6]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol | Reference(s) |

| Inhalation | 1. Immediately move the person to fresh air.[3] 2. If breathing is difficult or has stopped, provide artificial respiration.[3] 3. Seek immediate medical attention.[3] | [3] |

| Skin Contact | 1. Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3] 2. Wash the area thoroughly with soap and water.[1] 3. Seek immediate medical attention.[3] | [1][3] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[3] 3. Seek immediate medical attention.[3] | [3] |

| Ingestion | 1. Do NOT induce vomiting.[3] 2. Rinse the mouth with water.[3] 3. Never give anything by mouth to an unconscious person.[3] 4. Seek immediate medical attention.[3] | [3] |

Accidental Release Measures

A clear, rehearsed plan for spill management is essential. The following workflow outlines the necessary steps.

Objective: To safely contain, neutralize, and decontaminate a spill of this compound.

Materials:

-

Full PPE (as described in Section 3.2)

-

Inert absorbent material (sand, earth, vermiculite)

-

Alcohol (for dampening)

-

Sealable, labeled waste containers

-

Soap and water solution

-

Plastic bags for contaminated items

Procedure:

-

Evacuation and Isolation:

-

Ventilation:

-

Ensure the area is well-ventilated. Use a fume hood if the spill is contained within one.[3]

-

-

Containment (for solid spills):

-

Cleanup:

-

Minor Spills: Dampen the solid spill material with alcohol to minimize dust generation.[8] Carefully sweep or shovel the dampened material into a suitable, labeled container for disposal.[3][8] Use absorbent paper dampened with alcohol to pick up any remaining residue.[8]

-

Major Spills: Alert the emergency response team.[6] Contain the spill with sand, earth, or vermiculite.[6] Collect the material into labeled containers for disposal.[6]

-

-

Decontamination:

-

Reporting:

-

Report the incident to the appropriate safety officer or supervisor.

-

Caption: Workflow for responding to a this compound spill.

Risk Management and Control Hierarchy

A systematic approach to risk management is crucial. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: Hierarchy of controls for managing risks associated with this compound.

Disposal Considerations

This compound and any contaminated materials must be treated as hazardous waste.

7.1. Waste Treatment Methods

-

Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[3]

-

The recommended method of disposal is to use an authorized incinerator equipped with an afterburner and a flue gas scrubber.[3]

-

Do not allow the product to be released into the environment or enter sewers or public waters.[3]

7.2. Contaminated Packaging

-

Empty containers may retain hazardous residues and should be treated accordingly.[6]

-

If containers cannot be thoroughly cleaned for reuse or recycling, they should be punctured to prevent re-use and disposed of at a licensed landfill or via incineration.[6]

Disposal Protocol:

-

Collect waste this compound and contaminated materials in a suitable, sealable, and clearly labeled container. For halogenated organic waste, specific containers (often designated "Container B" in institutional waste programs) should be used.[5]

-

Store the waste container in a designated, secure area away from incompatible materials.

-

Arrange for pickup and disposal by a licensed chemical waste management company.

-

Maintain detailed records of waste generation and disposal as required by regulations.

References

- 1. This compound | C7H6ClNO2 | CID 11921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 612-23-7 [chemicalbook.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound for synthesis 612-23-7 [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. abdurrahmanince.net [abdurrahmanince.net]

- 8. O-NITROBENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Reactivity and Stability of 2-Nitrobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

2-Nitrobenzyl chloride is a versatile reagent in organic synthesis, frequently employed as a photolabile protecting group and as a building block for various molecular architectures. Its utility is dictated by the nuanced interplay of its reactivity towards nucleophiles and its inherent stability under different conditions. This technical guide provides a comprehensive overview of the core chemical properties of this compound, with a focus on its reactivity profile and stability characteristics. Quantitative data from various studies are summarized, detailed experimental protocols for key reactions are provided, and relevant chemical pathways are visualized to offer a practical resource for researchers in the fields of chemistry and drug development.

Introduction

This compound, with the chemical formula C₇H₆ClNO₂, is a pale yellow crystalline solid.[1][2] The presence of the nitro group in the ortho position to the chloromethyl group significantly influences its chemical behavior, rendering it susceptible to nucleophilic attack and photochemical cleavage. Understanding the kinetics and mechanisms of these reactions, as well as the factors governing its stability, is crucial for its effective application in multi-step syntheses and the design of advanced molecular systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClNO₂ | [2] |

| Molecular Weight | 171.58 g/mol | [2] |

| Appearance | Pale yellow crystals | [1][2] |

| Melting Point | 46-48 °C | [1] |

| Boiling Point | 127-133 °C at 10 mmHg | |

| Solubility | Insoluble in water. Soluble in ethanol (B145695). | [2] |

| Density | 1.556 g/cm³ | [1] |

Reactivity Profile

The reactivity of this compound is primarily characterized by its susceptibility to nucleophilic substitution at the benzylic carbon and its unique photochemical properties.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. The electron-withdrawing nature of the ortho-nitro group enhances the electrophilicity of the benzylic carbon, making it a good substrate for such reactions.[3] The general mechanism for the Sₙ2 reaction is a single-step process where the nucleophile attacks the carbon atom, and the leaving group (chloride) departs simultaneously.[3]

Common nucleophiles that react with this compound include amines, alcohols (alkoxides), and thiols.

3.1.1. Reaction with Amines

Primary and secondary amines react with this compound to form the corresponding N-substituted 2-nitrobenzylamines. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

3.1.2. Reaction with Alcohols and Alkoxides

Alcohols, particularly in their deprotonated form as alkoxides, are effective nucleophiles for the synthesis of 2-nitrobenzyl ethers.

Photochemical Reactivity

The 2-nitrobenzyl moiety is a well-established photolabile protecting group. Upon irradiation with UV light (typically around 350 nm), the C-O or C-N bond at the benzylic position is cleaved, releasing the protected molecule and generating 2-nitrosobenzaldehyde as a byproduct. The quantum yield for the photolysis of related 2-nitrobenzyl compounds can be significant, with values around 60% reported for 2-nitrobenzyl alcohol.[4]

The mechanism of photocleavage is initiated by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected group.

Stability

The stability of this compound is a critical consideration for its storage and handling. It is known to be thermally unstable and can decompose exothermally.

Thermal Stability

Chemical Stability

This compound is sensitive to moisture and strong bases. It is incompatible with strong oxidizing agents, amines, and alcohols, as these can act as nucleophiles, leading to its degradation.[2] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Experimental Protocols

The following protocols are provided as examples for the synthesis and reaction of this compound.

Synthesis of this compound from 2-Nitrobenzyl Alcohol

This procedure describes the conversion of 2-nitrobenzyl alcohol to this compound using phosphorus pentachloride.[6]

Materials:

-

2-Nitrobenzyl alcohol

-

Phosphorus pentachloride (powdered)

-

Ice-water bath

-

Round-bottom flask

-

Distillation apparatus

-

Crystallization dish

Procedure:

-

Dissolve 5 g of 2-nitrobenzyl alcohol in 50 g of dry chloroform in a round-bottom flask.

-

Cool the flask in an ice-water bath.

-

Slowly add 3 g of powdered phosphorus pentachloride to the cooled solution.

-

Allow the reaction mixture to remain in the cold water bath until the reaction is complete.

-

Collect the chloroform layer and remove the solvent by distillation.

-

The crude this compound will be obtained as pale yellow needles.

-

Purify the product by crystallization from chloroform.

Synthesis of N-(2-Nitrobenzyl)aniline

This protocol is adapted from a general procedure for the reaction of benzyl (B1604629) chloride with aniline (B41778).

Materials:

-

This compound

-

Aniline

-

Sodium bicarbonate

-

Water

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine aniline (4 equivalents), sodium bicarbonate (1.25 equivalents), and water.

-

Heat the mixture to 90-95 °C with stirring.

-

Slowly add this compound (1 equivalent) to the heated mixture over 1.5-2 hours, maintaining vigorous stirring.

-

Continue heating and stirring for an additional 2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Add ethanol to dissolve the product and filter to remove any inorganic salts.

-

Remove the ethanol and excess aniline from the filtrate by vacuum distillation.

-

The crude N-(2-nitrobenzyl)aniline can be purified by column chromatography or recrystallization.

Quantitative Data

While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively available in a centralized format, the following table provides an example of solvolysis rate constants for a related compound, which can be used for comparative purposes.

Table 2: Solvolysis Rate Constants of Substituted Benzyl Chlorides

| Substituent | Solvent | Temperature (°C) | k (s⁻¹) |

| 3,4-dinitro | 20% Acetonitrile in Water | 25 | 1.1 x 10⁻⁸ |

Data for 3,4-dinitrobenzyl chloride is provided as a proxy to illustrate the effect of electron-withdrawing groups on the reactivity of benzyl chlorides.

Conclusion

This compound is a valuable and reactive compound with a well-defined profile of reactivity and stability. Its susceptibility to Sₙ2 reactions and its utility as a photolabile protecting group make it a versatile tool in organic synthesis. However, its thermal instability necessitates careful handling and storage. This guide has provided a foundational understanding of the key chemical characteristics of this compound, offering practical information for researchers and professionals in the chemical and pharmaceutical sciences. Further detailed kinetic studies on its reactions with a broader range of nucleophiles would be beneficial to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H6ClNO2 | CID 11921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

The Spatiotemporal Precision of Light: A Technical Guide to Photolabile Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological systems and complex chemical syntheses, the ability to control reactions with precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, have emerged as a powerful tool, offering unparalleled spatiotemporal control over the release of bioactive molecules and reactive species. By masking the function of a molecule until its release is triggered by a pulse of light, PPGs enable researchers to dissect complex biological processes with minimal disruption and to pioneer novel light-activated therapeutic strategies. This technical guide provides a comprehensive overview of the core principles, performance characteristics, and practical applications of common photolabile protecting groups.

Core Concepts and Mechanisms

A photolabile protecting group is a chemical moiety that can be removed from a molecule upon irradiation with light of a specific wavelength.[1][2] This "uncaging" process restores the original function of the protected molecule. The ideal PPG possesses a suite of desirable properties, including a long absorption wavelength to minimize cellular damage and enhance tissue penetration, a high molar extinction coefficient (ε) to efficiently capture light, and a high quantum yield of uncaging (Φu) for effective release.[1] The product of the molar extinction coefficient and the quantum yield (ε × Φu) provides a crucial metric for the overall uncaging efficiency.[1]

The major classes of photolabile protecting groups are categorized by their core chromophore, with each class exhibiting distinct photochemical mechanisms.

1. o-Nitrobenzyl-Based Protecting Groups: This is one of the most widely used classes of PPGs.[2][3] Upon absorption of UV light, an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group initiates a cascade of reactions, ultimately leading to the release of the protected molecule and the formation of an o-nitrosobenzaldehyde or related byproduct.[2] These groups are versatile and can be used to protect a wide range of functional groups, including alcohols, amines, carboxylic acids, and phosphates.[2]

2. Coumarin-Based Protecting Groups: Coumarin derivatives offer the advantage of absorbing light at longer wavelengths (near-UV and visible light) compared to their nitrobenzyl counterparts, which is beneficial for biological applications.[1] The uncaging mechanism typically involves a photo-induced heterolysis of a benzylic C-O bond, leading to the release of the caged molecule.[1]

3. BODIPY-Based Protecting Groups: Boron-dipyrromethene (BODIPY) dyes have gained attention as PPGs due to their strong absorption in the visible region and high molar extinction coefficients.[1] Their uncaging mechanism is often based on a photoinduced electron transfer (PeT) process.[1]

Performance Comparison of Key Photolabile Protecting Groups

The selection of an appropriate PPG is critical for the success of any light-controlled experiment. The following tables summarize the key photophysical properties of representative photolabile protecting groups from the major classes.

| o-Nitrobenzyl Derivatives | λmax (nm) | ε (M-1cm-1) | Φu | Solvent/Conditions |

| o-Nitrobenzyl (ONB) | ~280-350 | 5,000-15,000 | 0.01-0.5 | Various |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-360 | 4,500-5,500 | 0.05-0.1 | Aqueous |

| 1-(2-Nitrophenyl)ethyl (NPE) | ~340-360 | 3,000-5,000 | 0.5-0.9 | Aqueous |

| Benzoyl-NPPOC | 365 | 7,600 | 0.28 | DMSO |

| Thiophenyl-NPPOC | 365 | 35,000 | 0.41 | DMSO |

Table 1. Photochemical Properties of Selected o-Nitrobenzyl-Based Photolabile Protecting Groups. Data compiled from multiple sources.[4][5]

| Coumarin Derivatives | λmax (nm) | ε (M-1cm-1) | Φu | Solvent/Conditions |

| 7-(Diethylamino)coumarin-4-yl)methyl (DEACM) | 378 | 19,000 | 0.004 | PBS (pH 7.4) |

| Coumarin 1a | 422 | 40,000 | 0.01 | Tris (pH 7.5) |

| Coumarin 1b | 446 | 40,000 | 0.02 | Tris (pH 7.5) |

| Coumarin 1c | 453 | 46,000 | 0.02 | Tris (pH 7.5) |

Table 2. Photochemical Properties of Selected Coumarin-Based Photolabile Protecting Groups. Data compiled from multiple sources.[1]

| BODIPY Derivatives | λmax (nm) | ε (M-1cm-1) | Φu | Solvent/Conditions |

| BODIPY 8a | 500 | 67,000 | 0.23 | PBS (pH 7.4) |

| BODIPY 9 | 530 | 78,000 | 0.49 | PBS (pH 7.4) |

| BODIPY 10 | 564 | 110,000 | 0.12 | PBS (pH 7.4) |

Table 3. Photochemical Properties of Selected BODIPY-Based Photolabile Protecting Groups. Data compiled from multiple sources.[1]

Experimental Protocols

The successful application of photolabile protecting groups relies on robust and reproducible experimental procedures for both the "caging" (protection) and "uncaging" (deprotection) steps.

General Protocol for the Protection of an Alcohol with an o-Nitrobenzyl Group

This protocol describes a general method for the protection of a primary or secondary alcohol using o-nitrobenzyl bromide.

Materials:

-

Alcohol-containing substrate

-

o-Nitrobenzyl bromide

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous diethyl ether or ethyl acetate (B1210297)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol-containing substrate (1.0 eq).

-

Dissolve the substrate in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable. Handle with care.

-

Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.

-

Add a solution of o-nitrobenzyl bromide (1.1-1.5 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Quench the reaction by carefully adding saturated aqueous NH4Cl at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired o-nitrobenzyl protected alcohol.

General Protocol for the Photolytic Cleavage (Uncaging) of a Protected Molecule

This protocol provides a general procedure for the light-induced removal of a photolabile protecting group. The specific wavelength and duration of irradiation will depend on the PPG and the substrate.

Materials:

-

Caged compound

-

Appropriate solvent (e.g., buffer for biological experiments, organic solvent for synthesis)

-

Light source with a specific wavelength output (e.g., UV lamp, LED, laser)

-

Quartz cuvette or reaction vessel (for solution-phase photolysis)

-

Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS, NMR)

Procedure:

-

Prepare a solution of the caged compound in the desired solvent at a known concentration. For biological experiments, this may involve dissolving the caged compound in a physiological buffer.

-

Transfer the solution to a suitable reaction vessel that is transparent to the desired wavelength of light (e.g., a quartz cuvette for UV irradiation).

-

Irradiate the solution with the light source at the appropriate wavelength for the specific PPG. The irradiation time will need to be optimized and can be monitored by analytical techniques.

-

Monitor the progress of the uncaging reaction by periodically taking aliquots and analyzing them by HPLC, LC-MS, or NMR to determine the disappearance of the starting material and the appearance of the deprotected product.

-

Upon completion of the reaction, the solution containing the uncaged molecule can be used directly for biological assays or worked up to isolate the deprotected product in a synthetic context.

-

Control Experiments: It is crucial to perform control experiments where the caged compound is not irradiated to ensure that there is no spontaneous release of the active molecule. Additionally, the photolysis byproducts should be tested for any potential biological activity or interference in the assay.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate the logical flow of experiments and the intricate signaling pathways that can be dissected using photolabile protecting groups.

Spatiotemporal Control of Rho GTPase Signaling

Photolabile protecting groups are instrumental in studying the dynamic regulation of Rho family GTPases, which are key regulators of the actin cytoskeleton. By caging a small molecule activator or inhibitor of a specific Rho GTPase, researchers can precisely control its activity in a specific subcellular location and at a defined time point.

Caption: Workflow for light-induced activation of Rho GTPase signaling.

Light-Inducible Gene Expression

The expression of a specific gene can be controlled with light by caging a key component of the transcription or translation machinery. For example, a caged transcription factor or a caged small molecule inducer can be used to turn on gene expression at a desired time and location.

References

- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Mechanism of 2-nitrobenzyl photolabile protecting group

An In-Depth Technical Guide to the Mechanism of the 2-Nitrobenzyl Photolabile Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile protecting groups (PPGs), often referred to as "caging" groups, are moieties that can be removed from a molecule upon irradiation with light, typically in the UV-A or visible range. This property allows for precise spatiotemporal control over the release of bioactive molecules, making PPGs invaluable tools in chemical biology, pharmacology, and materials science. Among the various classes of PPGs, the 2-nitrobenzyl (NB) group is one of the most widely utilized due to its synthetic accessibility, stability under various conditions, and efficient photocleavage. This guide provides a detailed examination of the core mechanism of the 2-nitrobenzyl PPG, quantitative data on its performance, and experimental protocols for its use.

The Core Photochemical Mechanism

The cleavage of the 2-nitrobenzyl group is initiated by the absorption of a photon, typically in the 260-360 nm range, and proceeds through a mechanism analogous to a Norrish Type II reaction.[1][2][3] The process involves an intramolecular hydrogen abstraction followed by a series of electronic and molecular rearrangements that ultimately liberate the protected functional group and generate a 2-nitrosobenzaldehyde byproduct.[4][5]

Recent studies using advanced techniques like laser flash photolysis have refined the understanding of this mechanism, identifying key transient intermediates.[6] The currently accepted pathway involves the following critical steps:

-

Photoexcitation: The process begins with the absorption of a photon, which promotes the 2-nitrobenzyl group to an excited singlet state, followed by intersystem crossing to a triplet state.[4]

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is the key bond-forming event that initiates the cleavage cascade.[1]

-

Formation of the aci-Nitro Intermediate: The hydrogen abstraction results in the formation of a transient species known as an aci-nitro intermediate.[1][6] This intermediate is characterized by its strong absorption at around 400 nm.

-

Cyclization and Rearrangement: The aci-nitro intermediate undergoes a rapid intramolecular cyclization to form a five-membered ring, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative.[6] This cyclic intermediate is unstable and rearranges.

-

Substrate Release: The rearrangement of the cyclic intermediate leads to the release of the protected substrate (e.g., an alcohol, carboxylic acid, or phosphate) and the formation of the ultimate byproduct, 2-nitrosobenzaldehyde.[4][6]

Visualization of the Photochemical Pathway

The logical flow of the 2-nitrobenzyl photodeprotection mechanism is illustrated below.

Caption: Photochemical cleavage pathway of the 2-nitrobenzyl group.

Quantitative Data on Photolysis

The efficiency of the photocleavage process is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (e.g., substrate release) to the number of photons absorbed. The quantum yield is influenced by several factors, including the substitution pattern on the aromatic ring and the benzylic carbon, the nature of the leaving group, the solvent, and the pH.[4][7]

| 2-Nitrobenzyl Derivative | Leaving Group (Substrate) | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| 2-Nitrobenzyl | Benzoate | Not Specified | 0.17 | [8] |

| 2-Nitrobenzyl | Carbonate | 365 | 0.033 | [1] |

| 2,6-Dinitrobenzyl | Carbonate | 365 | 0.12 | [1] |

| 4,5-Dimethoxy-2-nitrobenzyl (NVOC) | Alanine | Not Specified | 0.80 (relative yield) | [8] |

| 1-(2-Nitrophenyl)ethyl (NPE) | Phosphate (in ATP) | Not Specified | High | [6] |

| 2-Nitrobenzyl Alcohol | (self-cleavage) | Not Specified | ~0.60 | [9][10][11] |

| 1-(2-Nitrophenyl)ethanol | (self-cleavage) | Not Specified | ~0.60 | [9][10][11] |

Experimental Protocols

The following sections provide generalized yet detailed protocols for the synthesis of a 2-nitrobenzyl-protected compound and its subsequent photolytic deprotection.

Synthesis of a 2-Nitrobenzyl Protected Carboxylic Acid

This protocol describes a typical procedure for protecting a carboxylic acid using 2-nitrobenzyl bromide.

Workflow Diagram:

Caption: General workflow for synthesizing a 2-nitrobenzyl ester.

Methodology:

-

Reagents and Materials:

-

Carboxylic acid of interest

-

2-Nitrobenzyl bromide

-

A non-nucleophilic base (e.g., triethylamine (B128534) (TEA), potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

-

Standard glassware for organic synthesis

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

-

Silica (B1680970) gel for column chromatography

-

-

Procedure: a. In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and the base (1.1-1.5 eq) in the chosen anhydrous solvent. b. Stir the mixture at room temperature until the acid is fully dissolved and deprotonated. c. Add 2-nitrobenzyl bromide (1.0-1.2 eq) to the solution. d. Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours). e. Upon completion, quench the reaction with water. f. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to obtain the pure 2-nitrobenzyl ester.

Photochemical Deprotection (Uncaging)

This protocol outlines a general procedure for the light-induced cleavage of the 2-nitrobenzyl group.

Methodology:

-

Equipment:

-

A UV light source with an appropriate wavelength output (e.g., mercury arc lamp, LED array, with filters to select for ~340-365 nm).[12][13][14]

-

Quartz cuvette or reaction vessel (borosilicate glass absorbs significantly below 320 nm).

-

Solvent transparent at the irradiation wavelength (e.g., buffered aqueous solutions, acetonitrile, methanol).

-

High-Performance Liquid Chromatography (HPLC) or LC-MS for monitoring cleavage.

-

-

Procedure: a. Prepare a solution of the 2-nitrobenzyl-protected compound in the chosen solvent at a known concentration. Ensure the solution's absorbance at the irradiation wavelength is appropriate to allow for uniform light penetration. b. Transfer the solution to the quartz reaction vessel. c. If necessary, purge the solution with an inert gas (e.g., argon, nitrogen) to remove oxygen, which can sometimes quench the excited state or participate in side reactions. d. Irradiate the solution with the UV source. The irradiation time will depend on the light source intensity, the quantum yield of the compound, and the concentration.[13] e. Monitor the deprotection process by taking aliquots at various time points and analyzing them by HPLC or LC-MS. The disappearance of the starting material and the appearance of the unprotected product and the 2-nitrosobenzaldehyde byproduct can be tracked. f. Once the cleavage is complete, the resulting solution containing the deprotected molecule can be used directly in biological assays or worked up to isolate the product.

Conclusion

The 2-nitrobenzyl photolabile protecting group remains a cornerstone of photochemistry-driven research. Its well-characterized, multi-step cleavage mechanism, initiated by a Norrish Type II-like reaction, provides a reliable method for the controlled release of a wide array of functional groups. While the core mechanism is established, ongoing research continues to refine our understanding of the transient intermediates and to develop new NB derivatives with improved properties, such as higher quantum yields and absorption at longer, more biocompatible wavelengths. The protocols and data presented in this guide offer a solid foundation for researchers and professionals aiming to leverage the power of this versatile photochemical tool in their work.

References

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. Norrish reaction - Wikipedia [en.wikipedia.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]